molecular formula C9H20O2S2 B12843183 Methyl-octoxy-oxo-sulfanylidene-lambda6-sulfane

Methyl-octoxy-oxo-sulfanylidene-lambda6-sulfane

Cat. No.: B12843183
M. Wt: 224.4 g/mol
InChI Key: NPAFUPIVZDJQSN-UHFFFAOYSA-N
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Description

Methyl-octoxy-oxo-sulfanylidene-lambda6-sulfane is a chemical compound with a unique structure that includes sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-octoxy-oxo-sulfanylidene-lambda6-sulfane typically involves the reaction of methyl groups with sulfur and oxygen-containing reagents. One common method includes the use of dimethyl sulfoxide (DMSO) as a starting material, which reacts with ammonium carbamate in the presence of a catalyst like PhI(OAc)2. The reaction is carried out in methanol at room temperature for about an hour, followed by purification through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl-octoxy-oxo-sulfanylidene-lambda6-sulfane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into sulfides.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted sulfides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl-octoxy-oxo-sulfanylidene-lambda6-sulfane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl-octoxy-oxo-sulfanylidene-lambda6-sulfane involves its interaction with molecular targets through its sulfur and oxygen atoms. It can form covalent bonds with nucleophilic sites on enzymes and other biomolecules, thereby modulating their activity. The pathways involved include redox reactions and nucleophilic substitution, which can alter the function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    Dimethyl sulfoxide (DMSO): A related compound with similar sulfur-oxygen bonding.

    Sulfoxides and sulfones: Compounds that share the sulfur-oxygen functional group.

    Thioethers: Compounds with sulfur atoms bonded to carbon atoms.

Uniqueness

Methyl-octoxy-oxo-sulfanylidene-lambda6-sulfane is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways. Its versatility in both chemical and biological applications sets it apart from other sulfur-containing compounds .

Properties

Molecular Formula

C9H20O2S2

Molecular Weight

224.4 g/mol

IUPAC Name

methyl-octoxy-oxo-sulfanylidene-λ6-sulfane

InChI

InChI=1S/C9H20O2S2/c1-3-4-5-6-7-8-9-11-13(2,10)12/h3-9H2,1-2H3

InChI Key

NPAFUPIVZDJQSN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOS(=O)(=S)C

Origin of Product

United States

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